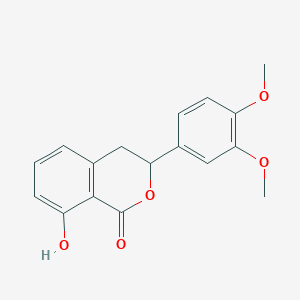

Thunberginol H

Description

Contextualization of Thunberginol H as a Dihydroisocoumarin Natural Product

This compound belongs to the dihydroisocoumarin class of natural products. clockss.orgpharm.or.jpresearchgate.netpharm.or.jp Dihydroisocoumarins are a significant group of polyketide-derived compounds characterized by a 3,4-dihydro-1H-2-benzopyran-1-one core structure. These compounds are known for their structural diversity and wide range of biological activities. semanticscholar.orgcolab.ws this compound itself is a natural product derived from plant sources. sigmaaldrich.com It exists as stereoisomers, specifically the 3R and 3S forms, which are often found as glycosides in nature. clockss.orgpharm.or.jppharm.or.jp The core structure of this compound is C₁₇H₁₆O₅. sigmaaldrich.comsigmaaldrich.com

Historical Overview of this compound Discovery and Initial Reporting

The discovery of this compound is linked to extensive phytochemical investigations into the constituents of Hydrangeae Dulcis Folium, the processed leaves of Hydrangea macrophylla var. thunbergii. Research published around 1999 by M. Yoshikawa and colleagues reported the isolation and structural elucidation of new dihydroisocoumarin glycosides from the leaves of this plant. clockss.orgpharm.or.jppharm.or.jp Specifically, they identified 3R- and 3S-thunberginol H 8-O-glucosides. clockss.orgpharm.or.jppharm.or.jppharm.or.jp The absolute stereostructures of these compounds were determined through detailed chemical and physicochemical analyses, including spectroscopic methods and examination of circular dichroism (CD) spectra which are characteristic for 3R- and 3S-dihydroisocoumarins. clockss.orgpharm.or.jp

Botanical Origins and Phylogenetic Distribution of this compound-Producing Organisms

The primary botanical source of this compound and its glycosides is Hydrangea macrophylla Seringe var. thunbergii Makino, a plant belonging to the Saxifragaceae family. clockss.orgpharm.or.jpresearchgate.netpharm.or.jp This plant is cultivated in Japan, and its processed leaves are known as "Amacha" or Hydrangeae Dulcis Folium. clockss.org this compound-related compounds have also been reported in other Hydrangea species, such as Hydrangea serrata. nih.govjst.go.jp The distribution of these dihydroisocoumarins is highest in the leaves of the plant. researchgate.net

Chemotaxonomic Significance of this compound and Related Compounds

The genus Hydrangea is characterized by the production of a diverse array of isocoumarin (B1212949) and dihydroisocoumarin derivatives. Besides this compound, numerous related compounds have been isolated from H. macrophylla and other species, including Thunberginol A, B, C, D, E, F, G, and I, as well as Phyllodulcin (B192096) and Hydrangenol (B20845). clockss.orgpharm.or.jpcolab.wswikipedia.orgwikipedia.orgwikipedia.org The consistent presence and structural variety of these compounds within the genus suggest their importance as chemotaxonomic markers. researchgate.net The specific profile of these metabolites can help in the classification and differentiation of various Hydrangea species and varieties. The co-occurrence of these structurally similar compounds points to shared biosynthetic pathways within this plant group. biorxiv.org

Overview of Current Research Landscape and Gaps Pertaining to this compound

The current body of research on this compound has primarily focused on the isolation and structural characterization of its naturally occurring glycosides, namely 3R- and 3S-thunberginol H 8-O-glucosides. clockss.orgpharm.or.jppharm.or.jppharm.or.jp While many related thunberginols and dihydroisocoumarins from Hydrangea have been investigated for a range of biological activities—including antiallergic, antimicrobial, antioxidant, and anti-inflammatory effects—specific functional studies on this compound itself are notably scarce in the available literature. colab.wsmdpi.commedchemexpress.commdpi.comresearchgate.net For instance, Thunberginol C has been studied for its potential to attenuate stress-induced anxiety and for its cholinesterase inhibitory activity. mdpi.commdpi.comresearchgate.net Similarly, Thunberginols A and F have been examined for their antiallergic properties. colab.ws This highlights a significant research gap: the biological and pharmacological properties of the aglycone this compound remain largely unexplored, presenting an opportunity for future investigation into its potential therapeutic applications.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 64847-01-4 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₁₇H₁₆O₅ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 300.31 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | WKNXOKHAEDTQCX-CQSZACIVSA-N | sigmaaldrich.com |

Table 2: Isolated Glycosides of this compound

| Compound Name | Botanical Source | Stereochemistry | Reference |

|---|---|---|---|

| 3R-Thunberginol H 8-O-glucoside | Hydrangea macrophylla var. thunbergii | 3R | clockss.orgpharm.or.jppharm.or.jp |

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-8-hydroxy-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-13-7-6-10(8-15(13)21-2)14-9-11-4-3-5-12(18)16(11)17(19)22-14/h3-8,14,18H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNXOKHAEDTQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC3=C(C(=CC=C3)O)C(=O)O2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64847-01-4 | |

| Record name | 64847-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation, Extraction, and Purification Methodologies for Thunberginol H

Plant Material Processing and Extraction Techniques

The initial and critical phase in obtaining Thunberginol H involves the harvesting, processing, and extraction of bioactive compounds from Hydrangea macrophylla leaves. The methods employed are designed to maximize the yield of the target dihydroisocoumarins while minimizing degradation.

Optimization of Solvent Systems for this compound Extraction

The extraction of this compound and related dihydroisocoumarins from Hydrangea macrophylla is heavily reliant on conventional solvent extraction methodologies. The process typically begins with air-dried leaves of the plant. googleapis.com

A common approach involves refluxing the powdered plant material with a polar solvent to draw out the desired compounds. researchgate.net Methanol (B129727) (MeOH) is frequently used for the initial extraction. For instance, dried leaves can be refluxed with methanol to create a crude extract. thieme-connect.com In some protocols, a 70% ethanol (B145695) (EtOH) solution is used, with the extraction performed under reflux for several hours to ensure thoroughness. researchgate.net

Following the initial extraction, the crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning. This step separates compounds based on their differential solubility in immiscible liquids. A standard partitioning scheme involves suspending the concentrated extract in a water and ethyl acetate (B1210297) (EtOAc) mixture. researchgate.netthieme-connect.com This separates the compounds into an ethyl acetate-soluble fraction, which is rich in less polar compounds like dihydroisocoumarin aglycones, and an aqueous fraction containing more polar glycosides. The aqueous layer may be further extracted with a solvent of intermediate polarity, such as n-butanol (n-BuOH), to isolate glycosylated compounds like this compound glucosides. researchgate.netthieme-connect.com

**Table 1: Solvent Systems in the Extraction of Dihydroisocoumarins from *Hydrangea macrophylla***

| Step | Solvent System | Purpose | Reference |

|---|---|---|---|

| Initial Extraction | 70% Ethanol (EtOH) | To create a crude extract from dried plant material under reflux. | researchgate.net |

| Initial Extraction | Methanol (MeOH) | To create a crude extract from dried plant material. | thieme-connect.com |

| Partitioning | Ethyl Acetate (EtOAc) - Water (H₂O) | To separate the crude extract into EtOAc-soluble (less polar) and H₂O-soluble (polar) fractions. | researchgate.netthieme-connect.com |

| Further Partitioning | n-Butanol (n-BuOH) | To extract glycosylated compounds from the aqueous fraction. | researchgate.netthieme-connect.com |

Emerging Extraction Technologies (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

While traditional solvent reflux is well-documented, modern, "green" extraction technologies are being explored for obtaining phytochemicals from plant sources, including Hydrangea. These methods aim to reduce solvent consumption and extraction time.

Microwave-Assisted Extraction (MAE) is one such technique. For related plants, MAE has been shown to enhance extraction efficiency. nih.gov It uses microwave energy to heat the solvent and sample, leading to faster and more efficient extraction, often with reduced solvent volume. nih.gov Studies on other plant species have demonstrated MAE's effectiveness in extracting various secondary metabolites. researchgate.net

Supercritical Fluid Extraction (SFE) , often using carbon dioxide, is another advanced method mentioned in the context of purifying natural products. googleapis.com This technique leverages the unique properties of supercritical fluids to extract compounds without the use of organic solvents. Subcritical water extraction has also been successfully applied to extract the related dihydroisocoumarin, phyllodulcin (B192096), from Hydrangea macrophylla, presenting an environmentally friendly alternative to conventional methods. science.gov Although direct studies detailing the application of MAE and SFE for this compound are limited, their successful use for other dihydroisocoumarins from the same plant suggests their potential applicability. googleapis.comscience.gov

Chromatographic Separation Strategies for this compound Isolation

Following extraction and partitioning, the resulting fractions contain a complex mixture of compounds. Isolating this compound requires a series of sophisticated chromatographic techniques to separate it from other structurally similar molecules.

Preparative Column Chromatography Techniques (e.g., Silica (B1680970) Gel, Sephadex LH-20)

Preparative column chromatography is the foundational step for fractionating the crude extracts. Different stationary phases are used to achieve separation based on polarity and size.

Silica Gel Column Chromatography : The ethyl acetate and n-butanol soluble fractions are often first subjected to silica gel column chromatography. googleapis.com A gradient elution system, typically involving a mixture of chloroform (B151607) and methanol (CHCl₃-MeOH) with increasing polarity, is used to separate the extract into several less complex fractions. googleapis.comluanvan.co

ODS Column Chromatography : Reversed-phase chromatography using an octadecyl-silica (ODS) column is another critical step. googleapis.com This technique separates compounds based on hydrophobicity. Fractions obtained from the silica gel column are further purified using a mobile phase such as a methanol-water (MeOH-H₂O) gradient. googleapis.com

Sephadex LH-20 : This size-exclusion chromatography material is also employed in the purification process of extracts from related plants, separating molecules based on their size. luanvan.co

Table 2: Preparative Column Chromatography Techniques

| Technique | Stationary Phase | Typical Mobile Phase | Purpose | Reference |

|---|---|---|---|---|

| Normal-Phase Column | Silica Gel | Chloroform-Methanol (CHCl₃-MeOH) gradient | Initial fractionation of crude extracts based on polarity. | googleapis.comluanvan.co |

| Reversed-Phase Column | Octadecyl-silica (ODS) | Methanol-Water (MeOH-H₂O) gradient | Further purification of fractions based on hydrophobicity. | googleapis.com |

| Size-Exclusion Column | Sephadex LH-20 | Methanol or other organic solvents | Separation of compounds based on molecular size. | luanvan.co |

High-Performance Liquid Chromatography (HPLC) for this compound Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound and its glycosides, offering high resolution and precision. googleapis.comscience.gov

Preparative HPLC is applied to the fractions obtained from column chromatography to isolate individual compounds. Reversed-phase columns, such as YMC-Pack ODS-A and COSMOSIL-Cholester, are commonly used. thieme-connect.com The mobile phase typically consists of a methanol-water or acetonitrile-water mixture. googleapis.comthieme-connect.com

A significant challenge in the isolation of this compound is the presence of stereoisomers (3R and 3S enantiomers). These enantiomeric mixtures are separated using specialized chiral column HPLC . googleapis.comscience.gov For example, 3R- and 3S-thunberginol H 8-O-glucoside were successfully separated using a Ceramospher Chiral RU-1 column with methanol as the mobile phase. googleapis.comscience.gov This step is crucial for obtaining enantiomerically pure compounds.

Table 3: HPLC Conditions for the Purification of this compound Glycosides

| Compound | HPLC Column | Mobile Phase | Purpose | Reference |

|---|---|---|---|---|

| 3R- and 3S-thunberginol H 8-O-glucoside mixture | Ceramospher Chiral RU-1 | Methanol (MeOH) | Separation of enantiomers. | googleapis.comscience.gov |

| General Dihydroisocoumarin Glycosides | YMC-Pack ODS-A | Methanol-Water (40:60, v/v) | Purification of fractions. | thieme-connect.com |

| General Dihydroisocoumarin Glycosides | COSMOSIL-Cholester | Methanol-Water (35:65, v/v) | Purification of fractions. | thieme-connect.com |

Counter-Current Chromatography (CCC) Applications for this compound

Counter-Current Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that has proven effective for the large-scale fractionation of natural product extracts. researcher.life High-Performance CCC (HPCCC) and High-Speed CCC (HSCCC) have been successfully applied to separate dihydroisocoumarins from Hydrangea macrophylla extracts. researcher.life

The application of CCC allows for high sample loading and avoids irreversible adsorption associated with solid stationary phases, making it a valuable tool for the preparative-scale isolation of compounds like this compound from complex plant extracts.

Purity Assessment and Crystallization Techniques for this compound

Following isolation, assessing the purity of this compound and its derivatives is critical for accurate structural elucidation and further research. This is achieved through a combination of spectroscopic and chromatographic methods. Crystallization is then employed to obtain the compound in a solid, highly pure form.

Spectroscopic Purity Verification Approaches

Spectroscopic techniques are indispensable for both confirming the structure and assessing the purity of isolated compounds like this compound glycosides. A clean spectrum from these methods, without significant signals from impurities, is a primary indicator of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are fundamental for structural elucidation. clockss.org The spectra of a pure sample will show sharp, well-defined peaks corresponding to the protons and carbons in the molecule. The presence of unexpected signals can indicate impurities. Advanced 2D-NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), ¹H-¹H Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC) are used to confirm the connectivity and stereochemistry of the molecule, which requires a high degree of purity. clockss.orgpharm.or.jpresearchgate.net For instance, NOESY experiments on this compound 8-O-glucosides were crucial in determining the position of the glucoside linkage and methoxyl groups. clockss.org

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of the compound. clockss.orgpharm.or.jp A pure sample will exhibit a prominent peak corresponding to its molecular ion, confirming its molecular weight and elemental composition. Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) have also been utilized. pharm.or.jp

Circular Dichroism (CD) Spectroscopy : This technique is particularly important for distinguishing between stereoisomers (enantiomers and diastereomers). The CD spectra of 3R- and 3S-thunberginol H 8-O-glucosides show characteristic curves that confirm their absolute configuration at the C-3 position, a task that would be confounded by the presence of other chiral impurities. clockss.org

Table 2: ¹³C-NMR Spectroscopic Data for this compound 8-O-Glucosides (in DMSO-d₆)

| Carbon Position | 3R-Thunberginol H 8-O-glucoside (δc) | 3S-Thunberginol H 8-O-glucoside (δc) |

|---|---|---|

| 1 | 162.7 | 162.5 |

| 3 | 76.9 | 76.8 |

| 4 | 35.1 | 35.0 |

| 4a | 141.2 | 141.2 |

| 5 | 118.8 | 118.7 |

| 6 | 130.6 | 130.6 |

| 7 | 108.8 | 108.8 |

| 8 | 158.4 | 158.3 |

| 1' | 132.8 | 132.7 |

| 2' | 110.8 | 110.8 |

| 3' | 148.6 | 148.6 |

| 4' | 147.4 | 147.4 |

| 5' | 115.3 | 115.3 |

| 6' | 118.4 | 118.4 |

| 3'-OCH₃ | 55.6 | 55.6 |

| 4'-OCH₃ | 55.5 | 55.5 |

| Glc-1'' | 100.8 | 100.8 |

| Glc-2'' | 73.2 | 73.2 |

| Glc-3'' | 76.5 | 76.5 |

| Glc-4'' | 69.7 | 69.7 |

| Glc-5'' | 77.1 | 77.1 |

| Glc-6'' | 60.7 | 60.7 |

Data sourced from Yoshikawa et al., 1999. clockss.org

Chromatographic Purity Analysis Methodologies

Chromatographic methods, particularly liquid chromatography, are the gold standard for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) : HPLC is used both for the final purification step and for subsequent purity analysis. clockss.orgresearchgate.net A pure compound will ideally show a single, sharp, and symmetrical peak under various conditions. The purity is often determined by calculating the peak area of the compound relative to the total area of all peaks in the chromatogram. Analysis is typically performed on a reversed-phase column (e.g., ODS or C18) with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile (B52724). clockss.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC/MS) : This hyphenated technique combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. It is a powerful tool for purity assessment, as it can separate impurities and provide mass information simultaneously. Commercial standards for this compound have been assessed for purity using LC/MS-ELSD (Evaporative Light Scattering Detector), with purities of ≥90% being reported. sigmaaldrich.com Ultra-Performance Liquid Chromatography (UPLC) coupled with MS offers even higher resolution and sensitivity for detecting trace impurities. mdpi.com

Table 3: Example Chromatographic Systems for this compound Analysis

| Technique | Column | Mobile Phase/Gradient | Detector |

|---|---|---|---|

| Preparative HPLC | YMC-Pack R&D ODS-5-A (250 x 20 mm i.d.) | Methanol-Water (1:1, v/v) | UV |

| UPLC | Kinetex RP-18 (100 × 2.1 mm, 1.7 µm) | Gradient of Water (0.05% formic acid) and Acetonitrile (0.05% formic acid) | ESI-MS |

| LC/MS | Not specified | Not specified | MS-ELSD |

Data compiled from multiple sources. clockss.orgmdpi.comsigmaaldrich.com

Once purity is confirmed, crystallization is performed to obtain the compound as a solid. Isolated dihydroisocoumarins are often obtained as a white powder or amorphous solid. clockss.org A common technique involves dissolving the purified compound in a suitable solvent (like acetone (B3395972) or methanol) and then inducing crystallization, sometimes by the slow addition of a less soluble co-solvent, followed by standing at a reduced temperature to allow for the formation of crystals. google.com The resulting crystalline solid is typically of very high purity.

Structural Elucidation and Stereochemical Characterization of Thunberginol H

Advanced Spectroscopic Techniques for Structural Assignment

A suite of spectroscopic methods is employed to piece together the molecular puzzle of thunberginol H. Each technique offers unique insights into the molecule's framework.

NMR spectroscopy is a cornerstone in the structural analysis of this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial information about the chemical environment of hydrogen and carbon atoms, respectively.

The ¹H-NMR spectrum of this compound glycosides reveals characteristic signals for two trisubstituted benzene (B151609) rings, a δ-lactone moiety, and methoxyl groups. clockss.org For instance, in 3R-thunberginol H 8-O-glucoside, proton signals corresponding to the dihydroisocoumarin skeleton and the glucosyl moiety are clearly distinguishable. clockss.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. researchgate.net For example, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments on 3R- and 3S-thunberginol H 8-O-glucosides have shown correlations that help to define the spatial relationships between different parts of the molecule, such as between the anomeric proton of the glucose unit and the protons on the dihydroisocoumarin core. clockss.org These experiments have been instrumental in confirming the attachment points of substituents. clockss.orgresearchgate.net

Table 1: ¹³C-NMR Spectroscopic Data for 3R- and 3S-Thunberginol H 8-O-Glucosides (in CD₃OD)

| Carbon | 3R-Thunberginol H 8-O-Glucoside (δc) | 3S-Thunberginol H 8-O-Glucoside (δc) |

|---|---|---|

| 3 | 70.2 | 70.5 |

| 4 | 35.8 | 35.8 |

| 4a | 140.2 | 140.2 |

| 5 | 118.2 | 118.2 |

| 6 | 128.1 | 128.1 |

| 7 | 116.8 | 116.8 |

| 8 | 157.2 | 157.2 |

| 8a | 102.1 | 102.1 |

| 1' | 132.8 | 132.8 |

| 2' | 112.1 | 112.1 |

| 3' | 149.2 | 149.2 |

| 4' | 149.9 | 149.9 |

| 5' | 116.2 | 116.2 |

| 6' | 120.1 | 120.1 |

| 3'-OCH₃ | 56.5 | 56.5 |

| 4'-OCH₃ | 56.6 | 56.6 |

| Glc-1'' | 103.2 | 103.2 |

| Glc-2'' | 75.1 | 75.1 |

| Glc-3'' | 78.2 | 78.2 |

| Glc-4'' | 71.5 | 71.5 |

| Glc-5'' | 78.0 | 78.0 |

| Glc-6'' | 62.8 | 62.8 |

Data sourced from a study on dihydroisocoumarin glycosides from Hydrangea macrophylla. clockss.org

Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS), particularly using techniques like Fast Atom Bombardment (FAB-MS), allows for the precise determination of the molecular formula. clockss.org For example, the positive-ion FAB-MS of 3R- and 3S-thunberginol H 8-O-glucosides shows a quasi-molecular ion peak at m/z 485 [M+Na]⁺, which corresponds to the molecular formula C₂₃H₂₆O₁₀. clockss.org

MS/MS fragmentation analysis further aids in structural elucidation by breaking down the molecule and analyzing the resulting fragments. In the case of dihydroisocoumarins like this compound, common neutral loss cleavages, such as the loss of CO₂, are observed, which is indicative of the α-cleavage of the carbonyl group in the lactone ring. mdpi.com For glycosylated forms, a characteristic neutral loss of the sugar moiety (e.g., 162.053 Da for a hexoside) is a key diagnostic feature. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectra of this compound glycosides typically show absorption bands corresponding to hydroxyl groups, a δ-lactone carbonyl group, and an aromatic ring. clockss.org For instance, the IR spectrum of 3R-thunberginol H 8-O-glucoside displays absorption bands at 3400 cm⁻¹ (hydroxyl), 1709 cm⁻¹ (lactone), and 1603 cm⁻¹ (aromatic ring). clockss.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is indicative of the chromophore system. The UV spectra of this compound and its glycosides show absorption maxima that are characteristic of the dihydroisocoumarin structure. clockss.org For example, 3R-thunberginol H 8-O-glucoside exhibits UV absorption maxima at approximately 233, 285, and 295 nm. clockss.org

X-ray Crystallography for Definitive Structural Confirmation of this compound

Chiroptical Methods for Absolute Configuration Assignment of this compound

The presence of stereocenters in this compound necessitates the use of chiroptical methods to determine its absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute stereochemistry of chiral molecules like this compound. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms.

The absolute configuration at the C-3 position of the dihydroisocoumarin skeleton of this compound and its glycosides is determined by analyzing their ECD spectra. The 3R- and 3S-epimers exhibit nearly mirror-image ECD curves. For example, the CD spectrum of 3R-thunberginol H 8-O-glucoside shows characteristic positive Cotton effects, while its 3S-epimer displays characteristic negative Cotton effects at similar wavelengths. clockss.org This comparison allows for the unambiguous assignment of the absolute configuration at the chiral center. clockss.orgpharm.or.jpresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 3R-Phyllodulcin 3'-O-β-D-glucopyranoside |

| 3R-Thunberginol H 8-O-Glucoside |

| 3S-Phyllodulcin |

| 3S-Phyllodulcin 3'-O-glucoside |

| 3S-Thunberginol H 8-O-Glucoside |

| Diazomethane |

| This compound |

Optical Rotatory Dispersion (ORD) Analysis

While direct Optical Rotatory Dispersion (ORD) data for this compound is not extensively reported in the primary literature, its stereochemical configuration has been definitively established using the closely related and powerful technique of Circular Dichroism (CD) spectroscopy. clockss.org ORD and CD are both chiroptical methods that measure the differential interaction of chiral molecules with polarized light, providing crucial information about their absolute stereochemistry. wikipedia.orgmedchemexpress.com

The absolute stereostructures of the enantiomeric 3R- and 3S-thunberginol H 8-O-glucosides were determined by analyzing their CD spectra. clockss.org The CD spectrum of 3S-thunberginol H 8-O-glucoside displays a characteristic curve for 3S-dihydroisocoumarins, which was key to its structural assignment. clockss.orgpharm.or.jp This chiroptical analysis, in conjunction with other spectroscopic evidence, allowed for the unambiguous determination of the stereochemistry at the C-3 chiral center.

The specific CD spectral data for the 8-O-glucoside derivatives of this compound are detailed below:

| Compound | [θ] (nm) |

| 3R-Thunberginol H 8-O-glucoside | +11000 (254), +7400 (296) |

| 3S-Thunberginol H 8-O-glucoside | +9900 (241), -7900 (260), -9000 (295) |

This interactive table provides the Circular Dichroism (CD) spectral data for the 3R and 3S enantiomers of this compound 8-O-glucoside, as reported in scientific literature. clockss.org

Computational Chemistry Approaches in Structural Validation and Prediction for this compound

For a molecule like this compound, computational approaches such as molecular docking could be employed to predict its interactions with biological targets. guidechem.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling could correlate its structural features with its biological activities. guidechem.com Public databases like PubChem provide computationally predicted properties for this compound, which can serve as a preliminary guide for further research. These predicted values offer insights into the molecule's physicochemical characteristics.

Below is a table of computationally predicted properties for this compound:

| Property | Predicted Value |

| Molecular Formula | C17H16O5 |

| Molecular Weight | 300.31 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Exact Mass | 300.099774 g/mol |

| Topological Polar Surface Area | 75.9 Ų |

| Heavy Atom Count | 22 |

This interactive table presents computationally predicted properties for this compound, sourced from the PubChem database. These values are generated through computational models and have not been experimentally verified. uni.lu

Chemical Synthesis and Derivatization Strategies of Thunberginol H

Total Synthesis Approaches to Thunberginol H and its Core Skeleton

While a dedicated total synthesis of this compound has not been prominently reported in scientific literature, established methodologies for the construction of 3-aryl-3,4-dihydroisocoumarins provide a clear blueprint for its potential synthesis. acs.orgresearchgate.netresearchgate.net These approaches focus on the efficient assembly of the core lactone structure and the stereocontrolled introduction of the C-3 aryl substituent.

A logical retrosynthetic analysis of this compound reveals several potential strategies for its construction. The primary disconnections target the ester bond of the lactone and the carbon-carbon bond connecting the C-3 aryl substituent.

Strategy A: Lactonization via Stilbene-Carboxylic Acid: This approach disconnects the lactone's C-O bond, leading back to a stilbene-2-carboxylic (B8676988) acid intermediate. This precursor, containing the pre-formed carbon skeleton, would undergo an intramolecular cyclization to form the dihydroisocoumarin ring. rsc.org This method is advantageous for establishing the core structure in a single, often high-yielding, step.

Strategy B: Friedel-Crafts Acylation Route: A second common strategy involves disconnecting the C4-C4a bond of the dihydroisocoumarin ring. This leads back to a 2-halomethylphenylacetic acid derivative and a 3,4-dimethoxybenzene moiety. A more practical variant of this approach involves the Friedel-Crafts acylation of a suitably substituted benzene (B151609) derivative with an arylacetyl chloride, followed by further manipulations to form the heterocyclic ring. researchgate.net This pathway offers flexibility in the introduction of aromatic substituents.

Strategy C: Arylation of Homophthalic Anhydride (B1165640): This strategy involves the disconnection of the C3-aryl bond, suggesting a route starting from a homophthalic anhydride derivative and a 3,4-dimethoxyphenyl organometallic reagent. Subsequent reduction and cyclization would yield the target molecule.

| Retrosynthetic Strategy | Key Disconnection | Precursors | Relevant Findings |

| Lactonization | C1-O bond (Lactone ester) | Stilbene-2-carboxylic acid | Thermal ring closure of stilbene-2-carboxylic acids has been shown to produce 3-aryl-3,4-dihydroisocoumarins. rsc.org |

| Friedel-Crafts Acylation | C4-C4a bond | Aryl-acetic acid and a substituted benzene derivative | A convenient method for synthesizing dihydroisocoumarins, including analogs of other thunberginols, utilizes Friedel-Crafts acylation as a key step. researchgate.net |

| Homophthalic Anhydride Arylation | C3-Aryl bond | Homophthalic anhydride and an organometallic aryl reagent | Condensation of homophthalic acid with benzoyl chlorides is a known method for producing the keto-acid precursor to dihydroisocoumarins. researchgate.net |

This compound possesses a single stereocenter at the C-3 position. The natural product exists as both 3R and 3S stereoisomers, often in glycosidic form. acs.org Consequently, a key challenge in its total synthesis is the control of this stereochemistry. Several modern catalytic asymmetric methods are applicable to the synthesis of chiral 3,4-dihydroisocoumarins.

One prominent strategy involves the enantioselective halocyclization of styrene-type carboxylic acids. For instance, an amino-thiocarbamate catalyzed enantioselective bromocyclization can produce 3-bromo-3,4-dihydroisocoumarins with high enantiomeric excess. nih.govacs.org The resulting 3-bromo intermediate is a versatile building block that can be further functionalized, including through cross-coupling reactions to introduce the 3,4-dimethoxyphenyl group, to afford enantiopure this compound.

Another innovative approach utilizes N-heterocyclic carbene (NHC) catalysis. An enantioselective NHC-catalyzed β-arylation/cyclization of α-bromoenals with phenols can directly assemble the chiral 4-aryl-3,4-dihydrocoumarin core, a related structural motif, demonstrating the power of organocatalysis in constructing these chiral heterocycles. rsc.org

| Enantioselective Method | Catalyst/Reagent | Key Transformation | Potential Application to this compound |

| Halocyclization | Chiral Amino-thiocarbamate | Enantioselective bromolactonization of a styrene-type carboxylic acid | Synthesis of a chiral 3-bromo-dihydroisocoumarin intermediate, followed by Suzuki or other cross-coupling to install the 3,4-dimethoxyphenyl group. nih.govacs.org |

| NHC Catalysis | Chiral N-Heterocyclic Carbene | Asymmetric β-arylation/cyclization of an α,β-unsaturated precursor | Direct asymmetric construction of the 3-aryl-3,4-dihydroisocoumarin skeleton from acyclic precursors. rsc.org |

| Dynamic Reductive Kinetic Resolution | Enzyme/Metal Catalyst | One-pot conversion of a racemic intermediate to a single enantiomer product | Potentially applicable to racemic keto-acid precursors to selectively form one enantiomer of the corresponding hydroxy-acid before cyclization. |

The synthesis of complex dihydroisocoumarins like this compound presents several general challenges. These include achieving regioselectivity in reactions involving polysubstituted aromatic rings, controlling the stereocenter at C-3, and managing sensitive functional groups like phenols that may require protection-deprotection steps.

Innovations in synthetic methodology have provided powerful solutions to these challenges. The development of transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, has revolutionized the formation of the isocoumarin (B1212949) core. jst.go.jp Cascade reactions, where multiple bonds are formed in a single operation, offer increased efficiency and atom economy. For example, a C-H oxidation/conjugate addition/cyclization cascade has been developed for the one-pot synthesis of multisubstituted 3,4-dihydrocoumarins with excellent diastereoselectivity. nih.gov The use of photocatalysis also represents a modern approach to accessing key intermediates under mild conditions. acs.org These advanced strategies are directly applicable to streamlining a potential total synthesis of this compound.

Semi-Synthetic Routes from Naturally Occurring Precursors of this compound

Semi-synthesis utilizes readily available natural products as starting materials for conversion into target molecules that are difficult to obtain or synthesize from scratch. scripps.edu For this compound, a hypothetical semi-synthetic route could begin with a more abundant, structurally related dihydroisocoumarin isolated from Hydrangea species, such as hydrangenol (B20845).

Hydrangenol shares the same dihydroisocoumarin core and C-3 aryl substitution pattern but features a catechol (3,4-dihydroxyphenyl) group instead of the 3,4-dimethoxyphenyl moiety of this compound. A plausible, though not yet reported, semi-synthetic strategy would involve:

Isolation: Extraction and purification of hydrangenol from Hydrangea macrophylla.

Protection: Protection of the C-8 phenolic hydroxyl group.

Selective Methylation: Regioselective double O-methylation of the catechol moiety at the C-3' and C-4' positions. This is a challenging step that would require careful selection of methylating agents and reaction conditions to avoid methylation of the C-8 hydroxyl group.

Deprotection: Removal of the protecting group at C-8 to yield this compound.

This approach would leverage the naturally assembled complex core of hydrangenol, potentially offering a more concise route to this compound than total synthesis, provided the challenges of selective methylation can be overcome.

Directed Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives is crucial for exploring structure-activity relationships (SAR) and developing new research tools. mdpi.com The functional groups of this compound—the C-8 phenol (B47542) and the two methoxy (B1213986) groups on the C-3 phenyl ring—are primary targets for modification.

Directed modifications of this compound can be envisioned to probe the biological importance of each functional group.

C-8 Phenolic Group: The hydroxyl group at C-8 is a key site for modification. It can be alkylated to produce ethers or acylated to form esters. The natural occurrence of 3R- and 3S-thunberginol H 8-O-glucosides provides a precedent for derivatization at this position. acs.org Synthetically, this site could be used to attach fluorescent tags, biotin (B1667282) labels, or other functionalities for chemical biology studies.

C-3' and C-4' Methoxy Groups: The two methoxy groups can be demethylated, either individually or together, to yield the corresponding phenolic analogs, including the catechol derivative (Thunberginol G). acs.org This would allow for an investigation into the role of these methyl ethers in receptor binding or metabolic stability. Conversely, these positions could be used to introduce longer alkyl chains or other substituents to explore steric and electronic effects.

Aromatic Rings: The core benzene ring and the pendant phenyl ring could be substituted with other groups (e.g., halogens, nitro groups, alkyl groups) to systematically map the electronic and steric requirements for any observed biological activity.

| Functional Group | Position | Potential Modification | Research Purpose |

| Phenolic Hydroxyl | C-8 | O-Alkylation, O-Acylation, Glycosylation | Probe importance of H-bond donation; attachment of probes; improve pharmacokinetic properties. |

| Methoxy | C-3' | Demethylation to hydroxyl | Investigate role of H-bond donation/acceptance at this position. |

| Methoxy | C-4' | Demethylation to hydroxyl | Investigate role of H-bond donation/acceptance at this position. |

| Both Methoxy Groups | C-3', C-4' | Double demethylation to catechol | Generate Thunberginol G; assess importance of the dimethoxy pattern. |

| Aromatic Rings | Various | Halogenation, Nitration, Alkylation | Modulate electronic properties and steric bulk; explore SAR. |

Stereochemical Control in Derivative Synthesis

A pivotal challenge in the synthesis of this compound and its derivatives is the precise control of the stereochemistry at the C3 and C4 positions of the dihydroisocoumarin nucleus. The spatial arrangement of the 3-aryl substituent and the hydrogen at C4 significantly influences the molecule's conformation and, consequently, its biological properties. Several stereoselective strategies have been developed for the synthesis of 3,4-dihydroisocoumarins that could be adapted for this compound derivative synthesis.

One prominent approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, the asymmetric alkylation of a homophthalic acid derivative, where a chiral auxiliary is temporarily attached to the carboxylic acid, can establish the desired stereocenter at the C3 position. Subsequent cyclization would then yield the dihydroisocoumarin with a defined stereochemistry.

Another powerful strategy is asymmetric catalysis, which employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of 3-aryl-3,4-dihydroisocoumarins, asymmetric hydrogenation of a corresponding isocoumarin precursor using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral ligand, can effectively establish the two contiguous stereocenters at C3 and C4. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity and enantioselectivity.

Furthermore, substrate-controlled diastereoselective reactions can be employed. In this approach, an existing stereocenter in the substrate directs the stereochemical outcome of a subsequent reaction. For example, a chiral aldehyde could be used as a starting material to introduce the 3-aryl substituent with a defined stereochemistry. Subsequent cyclization to form the dihydroisocoumarin ring would then be influenced by this pre-existing stereocenter, leading to a diastereomerically enriched product.

The following table summarizes some of the key stereoselective methods applicable to the synthesis of dihydroisocoumarin derivatives, which could be extrapolated for the synthesis of this compound derivatives.

| Method | Description | Key Reagents/Catalysts | Potential Application for this compound Derivatives |

| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation. | Evans auxiliaries, Oppolzer's sultam | Control of the C3 stereocenter during the introduction of the dihydroxyphenyl group. |

| Asymmetric Hydrogenation | A prochiral isocoumarin precursor is hydrogenated using a chiral catalyst to create the C3 and C4 stereocenters. | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP, DuPhos ligands) | Enantioselective reduction of a this compound isocoumarin precursor to establish the desired stereoisomer. |

| Substrate-Controlled Diastereoselection | A pre-existing stereocenter in the starting material directs the formation of new stereocenters. | Chiral aldehydes or ketones as starting materials | Use of a chiral building block for the 3-aryl substituent to influence the stereochemistry of the lactone ring formation. |

| Organocatalysis | Small organic molecules are used as chiral catalysts to promote enantioselective reactions. | Chiral amines, phosphoric acids | Asymmetric Michael additions or aldol (B89426) reactions to construct the dihydroisocoumarin core with high enantiopurity. |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of complex natural products like this compound is of paramount importance to minimize environmental impact and enhance sustainability. arabjchem.org While specific green synthetic routes for this compound are not yet established, several green chemistry strategies can be envisioned for its synthesis based on methodologies developed for related phenolic compounds and isocoumarins. arabjchem.org

Atom Economy and Waste Prevention: A primary goal of green synthesis is to maximize the incorporation of all materials used in the process into the final product. arabjchem.org For a potential synthesis of this compound, this would involve designing reaction sequences that minimize the use of protecting groups and stoichiometric reagents, thereby reducing the generation of byproducts. Catalytic methods, such as transition metal-catalyzed cross-coupling reactions to form the C-C bond between the two aromatic rings, would be preferable to stoichiometric reactions.

Use of Safer Solvents and Auxiliaries: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green alternatives include the use of water, supercritical fluids, or ionic liquids. For the synthesis of a polar molecule like this compound, water could potentially be used as a solvent for certain steps, particularly those involving enzymatic catalysis. Solvent-free reactions, where the reactants are heated together without a solvent, also represent a highly green approach.

Energy Efficiency: Microwave-assisted organic synthesis has emerged as a powerful tool for improving energy efficiency in chemical reactions. eurekaselect.com Microwave heating can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. The synthesis of the isocoumarin core of this compound could potentially be accelerated using microwave irradiation, particularly in key cyclization or condensation steps. arabjchem.org

Use of Renewable Feedstocks and Biocatalysis: A truly green synthesis of this compound would ideally start from renewable feedstocks. While this is a long-term goal, the use of biocatalysis offers a more immediate green alternative to traditional chemical reagents. Enzymes can operate under mild conditions (room temperature, neutral pH, and in aqueous media) and often exhibit high chemo-, regio-, and stereoselectivity. For instance, a lipase (B570770) could be used for the regioselective acylation or deacylation of the phenolic hydroxyl groups in this compound or its precursors. Furthermore, enzymes such as laccases could be employed for oxidative coupling reactions.

The following table outlines potential applications of green chemistry principles to a hypothetical synthesis of this compound.

| Green Chemistry Principle | Potential Application in this compound Synthesis | Examples of Green Techniques |

| Prevention | Designing a synthesis with fewer steps and minimal byproduct formation. | Convergent synthesis, tandem reactions. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Catalytic C-H activation, addition reactions instead of substitution. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little to no toxicity. | Replacement of toxic reagents (e.g., phosgene (B1210022) derivatives) with safer alternatives. |

| Designing Safer Chemicals | Designing derivatives with reduced toxicity while maintaining efficacy. | N/A (Focus is on synthesis of the natural product). |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of hazardous solvents. | Water, ethanol (B145695), supercritical CO₂, ionic liquids, solvent-free reactions. arabjchem.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Microwave-assisted synthesis, photochemical reactions. eurekaselect.com |

| Use of Renewable Feedstocks | Using raw materials derived from renewable sources. | Synthesis from bio-derived starting materials (e.g., from lignin). |

| Reduce Derivatives | Minimizing the use of protecting groups. | Use of chemoselective reagents that react with one functional group in the presence of others. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Transition metal catalysis, organocatalysis, biocatalysis. |

| Design for Degradation | Designing products that break down into innocuous substances after use. | N/A (Focus is on the natural product itself). |

| Real-time analysis for Pollution Prevention | In-process monitoring to prevent the formation of hazardous substances. | Use of spectroscopic techniques (e.g., IR, NMR) to monitor reaction progress. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substance that minimize the potential for chemical accidents. | Avoiding highly reactive or explosive reagents and intermediates. |

Biosynthetic Pathway Investigations of Thunberginol H

Identification of Primary Metabolite Precursors to Thunberginol H

The biosynthesis of dihydroisocoumarins like this compound originates from the phenylpropanoid and polyketide pathways. biorxiv.orguniversiteitleiden.nl The core structure is assembled from precursors derived from primary metabolism. nih.gov The primary aromatic precursor is L-phenylalanine, which is channeled from the shikimate pathway. biorxiv.orgfrontiersin.org Through a deamination process catalyzed by L-phenylalanine ammonia (B1221849) lyase (PAL), L-phenylalanine is converted into cinnamic acid. biorxiv.orgfrontiersin.org

Further enzymatic steps are proposed to convert cinnamic acid into p-coumaric acid, which is then activated to its CoA-thioester, p-coumaroyl-CoA. biorxiv.orgfrontiersin.org This activated molecule serves as a key starter unit for the subsequent polyketide synthesis. The extender units for the growing polyketide chain are provided by malonyl-CoA, a central molecule derived from the primary metabolite acetyl-CoA. frontiersin.orgmdpi.com The condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA forms the polyketide backbone of dihydroisocoumarins. mdpi.comfrontiersin.org

Metabolomic studies comparing Hydrangea accessions with high and low concentrations of related dihydroisocoumarins, such as phyllodulcin (B192096), support this pathway. Accessions with high levels of these compounds show more active metabolism of phenylalanine and p-coumaric acid. biorxiv.org This correlation provides strong evidence for their role as primary precursors.

Elucidation of Enzymatic Cascade Reactions in this compound Biosynthesis

The formation of the this compound molecule from its primary precursors involves a series of precisely controlled enzymatic reactions. This cascade is primarily orchestrated by Type III polyketide synthases (PKS) and subsequent modifying enzymes that catalyze cyclization, reduction, and other transformations.

Characterization of Key Biosynthetic Enzymes and Gene Identification

The central enzymes in the biosynthesis of the dihydroisocoumarin core are Type III polyketide synthases. mdpi.comfrontiersin.org In Hydrangea macrophylla, several key PKS enzymes have been identified and characterized, providing a model for this compound biosynthesis.

p-Coumaroyl triacetic acid synthase (CTAS): This enzyme, identified in Hydrangea macrophylla var. thunbergii, catalyzes the condensation of the p-coumaroyl-CoA starter unit with three malonyl-CoA extender units to form p-coumaroyl triacetic acid. biorxiv.orgmdpi.com It shares significant sequence identity (76%) with chalcone (B49325) synthase (CHS) but possesses distinct amino acid residues that prevent the typical CHS cyclization reaction. mdpi.com

Stilbenecarboxylate synthase (STCS): Also found in H. macrophylla, STCS utilizes a dihydro-p-coumaroyl-CoA starter and three malonyl-CoA molecules to produce 5-hydroxylunularic acid, a stilbene (B7821643) carboxylic acid. universiteitleiden.nlfrontiersin.org This highlights the diversity of PKS enzymes in Hydrangea and their ability to generate different backbone structures. frontiersin.org

Hypothetical Polyketide Cyclase (PKC) and Ketoreductase (KR): While not definitively identified for this compound, it is proposed that after the initial polyketide chain is formed by a PKS, a specific cyclase (PKC) is required to form the isocoumarin (B1212949) ring structure. biorxiv.orgbiorxiv.org Subsequently, a ketoreductase (KR) would be necessary to reduce a double bond in the precursor, leading to the dihydroisocoumarin core. biorxiv.orgbiorxiv.org Transcriptome analysis of Hydrangea accessions has shown that genes for PKS, PKC, and KR are upregulated in varieties with high dihydroisocoumarin content, supporting their involvement. biorxiv.org

Recent genomic studies on H. macrophylla have begun to assemble high-quality reference genomes, which will be instrumental in identifying the specific genes for these enzymes and others involved in the pathway, such as hydroxylases and methyltransferases that add the final decorations to the this compound molecule. newswise.com

Table 1: Key and Proposed Enzymes in Dihydroisocoumarin Biosynthesis

| Enzyme Category | Specific Enzyme (Example) | Proposed Function in this compound Pathway | Gene Identified/Characterized | Source |

| Polyketide Synthase | p-Coumaroyl triacetic acid synthase (CTAS) | Catalyzes the condensation of p-coumaroyl-CoA with 3x malonyl-CoA. | Yes, in H. macrophylla | biorxiv.orgmdpi.com |

| Polyketide Synthase | Stilbenecarboxylate synthase (STCS) | Catalyzes condensation to form a stilbene carboxylic acid precursor. | Yes, in H. macrophylla | universiteitleiden.nlfrontiersin.org |

| Cyclase | Polyketide Cyclase (PKC) | Catalyzes the cyclization of the linear polyketide to form the isocoumarin ring. | Proposed, upregulated in high-DHC accessions | biorxiv.org |

| Reductase | Ketoreductase (KR) | Reduces a double bond to form the 3,4-dihydroisocoumarin core. | Proposed, upregulated in high-DHC accessions | biorxiv.org |

| Methyltransferase | Orcinol O-methyltransferase (OOMT) | Potentially involved in methylating hydroxyl groups on the aromatic rings. | Characterized in other species like Rosa hybrida | nih.govnih.gov |

Mechanistic Studies of Biosynthetic Enzymes Involved in this compound Formation

The mechanism of Type III PKS enzymes like CTAS and STCS is a central area of study. These enzymes function as homodimers and possess a conserved catalytic triad (B1167595) of Cys, His, and Asn in their active site. mdpi.com The reaction begins with the starter molecule, p-coumaroyl-CoA, binding to the active site cysteine. This is followed by three sequential decarboxylative condensations with malonyl-CoA, extending the polyketide chain. mdpi.com

The crucial difference between various PKS enzymes lies in the final cyclization step. While chalcone synthase (CHS) performs a Claisen condensation to form a chalcone, CTAS from Hydrangea lacks this cyclization ability, releasing a linear tetraketide acid. universiteitleiden.nlmdpi.com It is proposed that the specific shape and amino acid residues of the active site cavity in the Hydrangea PKS, along with the action of a separate cyclase (PKC), directs the polyketide intermediate towards an aldol (B89426) condensation to form the isocoumarin ring. biorxiv.orguniversiteitleiden.nl The replacement of a conserved threonine in CHS with an asparagine in CTAS is one of the key differences thought to influence product specificity. mdpi.com

Isotope Labeling Studies in this compound Biosynthesis

Isotope labeling is a powerful technique for tracing the metabolic flow from primary precursors to final secondary metabolites. beilstein-journals.org While specific isotope labeling studies focusing exclusively on this compound are not extensively documented, studies on related dihydroisocoumarins in Hydrangea and other organisms provide a clear blueprint for its origins.

Early studies using ¹⁴C-labeled compounds in Hydrangea demonstrated that L-phenylalanine and cinnamic acid are precursors to the dihydroisocoumarin phyllodulcin. biorxiv.orguni-halle.de These experiments confirmed that the biosynthetic pathway branches off from p-coumaric acid. biorxiv.orguni-halle.de

In broader studies on polyketide biosynthesis, feeding experiments with ¹³C-labeled acetate (B1210297) (a precursor to malonyl-CoA) and analysis by NMR spectroscopy have been used to definitively establish the polyketide origin of the isocoumarin ring. rsc.orgnih.gov Such experiments would be expected to show incorporation of labeled acetate units into the lactone ring portion of this compound, confirming the involvement of the acetate-malonate pathway. mdpi.com Modern mass spectrometry-based platforms that use parallel stable isotope labeling can rapidly categorize metabolites based on precursor incorporation, offering a high-throughput method to validate biosynthetic pathways. nih.gov Applying such techniques to Hydrangea could precisely map the flow of carbon from phenylalanine and acetate into the this compound molecule.

Genetic Engineering and Synthetic Biology Approaches for Investigating this compound Production

Genetic engineering and synthetic biology offer promising avenues for both studying and producing this compound and related compounds. These approaches can be used to characterize enzyme function, elucidate pathway steps, and potentially create novel compounds.

The heterologous expression of biosynthetic genes in microbial hosts like E. coli or yeast (Saccharomyces cerevisiae) is a common strategy. rsc.org For example, genes encoding the PKS and modifying enzymes from Hydrangea could be introduced into these hosts. Successful production of this compound or its precursors in a microbial system would confirm the function of the introduced genes. This approach has been used to study PKS enzymes from other plants and fungi. rsc.orgnih.gov

Furthermore, genetic engineering of Hydrangea itself is becoming more feasible. The development of efficient Agrobacterium-mediated transient transformation systems for Hydrangea allows for the rapid study of gene function in planta. researchgate.net This could be used to overexpress or silence candidate genes (e.g., for a specific PKS or cyclase) and observe the resulting changes in the plant's metabolome, thereby confirming the gene's role in this compound biosynthesis. The recent publication of high-quality Hydrangea macrophylla genomes provides a critical resource for these genetic engineering efforts, enabling the precise targeting of genes for functional analysis and for breeding programs aimed at enhancing the production of specific compounds. newswise.com

Biological Activities and Mechanistic Insights of Thunberginol H

In Vitro Pharmacological Profiling of Thunberginol H and its Analogs

The in vitro evaluation of this compound and its analogs has revealed a range of biological activities, primarily investigated through cell-based assays, enzyme inhibition studies, and receptor binding interactions.

Cell-Based Assays for Specific Biological Activity Evaluation

Cell-based assays have been instrumental in elucidating the specific biological effects of thunberginol analogs, particularly in the contexts of neuroprotection and anti-allergic responses.

Studies on Thunberginol C have demonstrated its neuroprotective capabilities. In primary cortical neuron cell cultures, Thunberginol C was shown to inhibit neuronal death induced by the stress hormone corticosterone. This protective effect was observed through the maintenance of cell viability (measured by MTT assay) and the reduction of cytotoxicity (measured by LDH-release assay). dergipark.org.tr

Furthermore, analogs such as Thunberginols A and B have been evaluated for their anti-allergic properties in rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells. These compounds were found to substantially inhibit the antigen-induced release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4). nih.govnih.gov This suggests a potent inhibitory effect on the degranulation process that is central to allergic reactions. nih.gov

While these studies highlight the potential of the thunberginol class of compounds, specific cell-based assay data for this compound itself is not extensively documented in current scientific literature.

Enzyme Inhibition and Activation Studies by this compound

The primary enzymatic targets identified for thunberginol analogs are cholinesterases, which are relevant to neurodegenerative conditions like Alzheimer's disease. Thunberginol C has been identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). dergipark.org.tr Kinetic studies have shown that it acts as a non-competitive inhibitor. dergipark.org.tr Further research has demonstrated that Thunberginol C is selective for these enzymes, showing no significant inhibition against other serine proteases like trypsin and chymotrypsin.

In addition to cholinesterase inhibition, Thunberginol C has shown notable inhibitory activity against other enzymes. It is a potent inhibitor of α-glucosidase, with an IC50 value significantly lower than that of the standard drug acarbose, suggesting potential for anti-diabetic applications. dergipark.org.tr It also exhibits inhibitory potential against tyrosinase, an enzyme involved in melanin (B1238610) production. dergipark.org.trdergipark.org.tr

Direct enzyme inhibition or activation studies for this compound are scarce. However, its availability in a commercial ATPase assay kit suggests its use as a reference compound for studying the activity of ATP-binding cassette (ABC) transporters like the Multidrug Resistance-Associated Protein 2 (MRP2), indicating a potential interaction with this enzyme system.

Table 1: Enzyme Inhibitory Activities of Thunberginol C

| Enzyme | IC50 (µM) | Standard | IC50 (µM) of Standard |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 41.96 ± 1.06 | - | - |

| Butyrylcholinesterase (BChE) | 42.36 ± 3.67 | - | - |

| α-Glucosidase | 94.76 ± 2.98 | Acarbose | 1036.2 ± 2.70 |

| Tyrosinase | - | Kojic Acid | - |

Data sourced from multiple in-vitro studies. dergipark.org.tr

Receptor Binding Assays and Ligand-Target Interactions

While direct receptor binding assays for this compound are not widely published, in silico molecular docking studies have provided insights into the ligand-target interactions of its analogs.

Molecular docking analyses of Thunberginol C with cholinesterases have revealed that it binds to the peripheral anionic site (PAS) of both AChE and BChE. dergipark.org.tr This interaction is primarily driven by hydrophobic forces and van der Waals interactions with specific amino acid residues within the binding pocket, which explains its non-competitive mode of inhibition. dergipark.org.tr

Research on other dihydroisocoumarins from Hydrangea macrophylla has shown that this class of compounds can inhibit the binding of the SARS-CoV-2 spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor. Although this compound was not specifically tested in this study, it suggests a potential area for future investigation into its receptor binding capabilities.

Molecular Targets and Signaling Pathways Modulated by this compound

The biological effects of thunberginols are underpinned by their ability to modulate specific molecular targets and influence intracellular signaling cascades. Research has focused on identifying these targets and understanding the resulting changes in gene and protein expression.

Proteomic and Metabolomic Approaches for Target Identification

Comprehensive proteomic and metabolomic studies to globally identify the molecular targets of this compound are not yet available in the scientific literature. Such "omics" approaches are powerful tools for unbiased discovery of protein and metabolite changes in response to a compound, which can reveal novel mechanisms of action. mdpi.comresearchgate.net

Metabolomic profiling has been utilized to identify and quantify various dihydroisocoumarins, including glycosides of this compound, in extracts from different cultivars of Hydrangea macrophylla. capes.gov.br This confirms the natural occurrence of the compound but does not identify its functional targets within a biological system. Future research employing proteomic techniques like affinity chromatography-mass spectrometry or metabolomic analysis of treated cells could provide a deeper understanding of the pathways directly affected by this compound.

Gene Expression and Transcriptomic Profiling in Response to this compound

While transcriptomic data for this compound is not available, studies on its analogs provide valuable clues about its potential effects on gene expression.

Research on Thunberginols A and B has shown that they can modulate the expression of genes involved in the allergic response. In RBL-2H3 cells, Thunberginol B was found to inhibit the up-regulated expression of messenger RNA (mRNA) for several key cytokines, including IL-2, IL-3, IL-4, IL-13, and TNF-α, as well as granulocyte/macrophage-colony stimulating factor (GM-CSF). nih.gov

The mechanism for this gene regulation appears to involve the inhibition of the Activator Protein-1 (AP-1) transcription factor. Thunberginols A and B were shown to inhibit the phosphorylation of c-jun and the expression of c-fos mRNA, both of which are components of AP-1. nih.gov This inhibition was linked to the suppression of the extracellular signal-regulated kinases (ERK1/2) signaling pathway. nih.gov Furthermore, studies have shown that Thunberginol C can reduce the levels of TNF-α, which is consistent with an ability to modulate inflammatory gene expression.

Table 2: Effect of Thunberginol B on Cytokine mRNA Expression

| Cytokine | Effect |

|---|---|

| Interleukin-2 (IL-2) | Inhibition of up-regulated gene expression |

| Interleukin-3 (IL-3) | Inhibition of up-regulated gene expression |

| Interleukin-4 (IL-4) | Inhibition of up-regulated gene expression |

| Interleukin-13 (IL-13) | Inhibition of up-regulated gene expression |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of up-regulated gene expression |

| GM-CSF | Inhibition of up-regulated gene expression |

Data from a study on RBL-2H3 cells. nih.gov

Direct Binding Assays with Cellular Macromolecules

Currently, there is a notable absence of published scientific literature detailing direct binding assays performed between this compound and specific cellular macromolecules. Research has more prominently featured other related isocoumarins from Hydrangea species, such as hydrangenol (B20845) and phyllodulcin (B192096), in studies investigating interactions with cellular targets like the angiotensin-converting enzyme 2 (ACE2) receptor. researchgate.net However, this compound itself has not been the subject of such reported binding studies, and its specific molecular targets within the cell remain unelucidated.

In Vivo Animal Model Studies Investigating this compound Efficacy

A comprehensive review of existing scientific research reveals a significant gap in the in vivo evaluation of this compound. To date, no studies utilizing animal models to investigate the efficacy of this compound have been published. Research on related compounds, such as Thunberginol C, has shown effects in mouse models of stress and anxiety, but these findings cannot be extrapolated to this compound. researchgate.net

Direct pre-clinical efficacy studies of this compound in established animal models of inflammation, cancer, or infection are not available in the current body of scientific work. The only relevant research has been conducted in vitro on glycosylated derivatives of this compound.

In a study focused on identifying differentiation-inducing compounds against leukemic cells, 3R- and 3S-thunberginol H 8-O-glucosides were isolated from the leaves of Hydrangea macrophylla var. thunbergii. pharm.or.jp These compounds were tested for their ability to induce differentiation in mouse myeloid M1 leukemic cells. The results indicated that both 3R- and 3S-thunberginol H 8-O-glucosides were inactive in this assay, showing no significant differentiation-inducing activity. pharm.or.jp This contrasts with other non-glycosylated isocoumarins like thunberginols A and B, which did show activity in the same study. pharm.or.jp

Table 1: In Vitro Activity of this compound Derivatives in a Cancer Model

| Compound | Cell Line | Assay | Finding |

|---|---|---|---|

| 3R-Thunberginol H 8-O-glucoside | Mouse Myeloid M1 (Leukemia) | Differentiation Induction | Inactive pharm.or.jp |

There is no available data regarding the efficacy of this compound or its derivatives in pre-clinical models of inflammation or infection.

Consequent to the lack of in vivo animal research on this compound, there are no reported studies identifying or measuring pharmacodynamic biomarkers. The modulation of any biological markers in response to this compound administration in animal models has not been investigated. In contrast, studies on related compounds like Thunberginol C have identified the modulation of biomarkers such as plasma TNF-α in mice. mdpi.com

The foremost limitation in understanding the in vivo potential of this compound is the complete absence of animal model research. The current knowledge is restricted to a single in vitro study on its glycosylated forms, which demonstrated a lack of activity in a specific cancer cell line. pharm.or.jp

Future research should prioritize the following steps:

In Vitro Bioactivity Screening: The aglycone form of this compound should be systematically screened across a range of in vitro assays for various biological activities (e.g., anti-inflammatory, anti-cancer, antimicrobial) to determine if it possesses any potential therapeutic effects that its glycosides lack.

Initiation of In Vivo Studies: Should any promising in vitro activity be identified, subsequent research should proceed to in vivo studies in relevant animal models. These initial studies would need to establish basic pharmacokinetic and safety profiles before investigating efficacy.

Comparative Studies: Future animal studies could compare the activity of this compound with other well-researched thunberginols (A, C, F) and isocoumarins to understand its relative potency and potential.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Specific structure-activity relationship (SAR) studies centered on this compound and a series of its synthetic derivatives have not been conducted. However, indirect SAR insights can be drawn by comparing the activity of this compound glucosides with other related isocoumarins isolated from Hydrangea macrophylla.

The available data, though limited, strongly suggests that the glycosylation of the dihydroisocoumarin core can be a critical determinant of biological activity.

Impact of Glycosylation: The inactivity of 3R- and 3S-thunberginol H 8-O-glucosides in inducing differentiation of M1 leukemic cells stands in contrast to the activity reported for several non-glycosylated (aglycone) isocoumarins and dihydroisocoumarins in the same study. pharm.or.jp Further research has shown that for various biological activities, including anti-diabetic and anti-Alzheimer effects, the free, non-glycosylated form of a dihydroisocoumarin (like Thunberginol C) shows significantly higher potency than its glycosylated derivatives. dergipark.org.tr This suggests that the presence of the large, polar glucoside moiety at the 8-position of this compound sterically hinders interaction with a potential target or otherwise abrogates the compound's biological function in this context.

Influence of Stereochemistry on this compound Bioactivity

The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, is a critical determinant of its biological activity. For the thunberginol class of compounds, the orientation of substituents at chiral centers can significantly impact how they interact with biological targets such as enzymes and receptors.

This compound has been isolated from the leaves of Hydrangea macrophylla Seringe var. thunbergii Makino primarily in the form of its glycosides. glycoscience.ruclockss.org Specifically, research has successfully isolated and elucidated the absolute stereostructures of 3R- and 3S-thunberginol H 8-O-glucosides . glycoscience.ruclockss.orgresearchgate.net This confirms that this compound exists as a pair of enantiomers (R and S forms) at the C-3 position, which are mirror images of each other.

Although bioactivity studies on these specific this compound glycosides have not been reported, research on related dihydroisocoumarins demonstrates the profound impact of stereochemistry. For instance, different enantiomers of synthetic dihydroisocoumarin derivatives have shown varying levels of cytotoxicity and ability to inhibit transport proteins involved in multidrug resistance in cancer. frontiersin.org The precise spatial arrangement defined by the R or S configuration at the chiral C-3 center dictates the molecule's fit within the binding site of a protein, influencing the efficacy of the interaction. Therefore, it is highly probable that the 3R and 3S enantiomers of this compound and its glycosides would exhibit distinct potencies for any given biological activity.

Computational SAR and Pharmacophore Modeling for this compound

Computational methods such as Structure-Activity Relationship (SAR) and pharmacophore modeling are powerful tools for drug discovery, helping to predict the biological activity of compounds and understand the molecular features necessary for their function. To date, no specific computational SAR or pharmacophore models for this compound have been published. However, studies on the broader isocoumarin (B1212949) and dihydroisocoumarin classes provide a framework for how such models could be applied to this compound.

Structure-Activity Relationship (SAR) studies analyze a series of related compounds to determine which chemical groups and structural features are responsible for their biological effects. For thunberginols and related isocoumarins, SAR studies have revealed key structural requirements for anti-allergic activity. nih.gov These studies found that a double bond at the 3,4-position, as seen in isocoumarins like Thunberginol A, leads to more potent activity than the saturated bond found in dihydroisocoumarins like this compound. nih.gov Additionally, the presence and position of hydroxyl groups on the aromatic rings are critical for activity. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. A pharmacophore model can then be used to screen large databases of chemical compounds to find new potential drug candidates. nih.govmedsci.org For dihydroisocoumarins, computational docking studies, a related technique, have been used to predict how these molecules might bind to and inhibit enzymes. For example, docking studies on bacterial β-lactamase enzymes and human kallikrein 5 have predicted specific hydrogen bonding and hydrophobic interactions that are crucial for the inhibitory activity of certain dihydroisocoumarins. nih.govnih.gov

These computational approaches could be instrumental in exploring the therapeutic potential of this compound by identifying its likely biological targets and guiding the synthesis of more potent and selective derivatives.

Elucidation of Mechanisms of Action for Specific Biological Activities of this compound

Direct mechanistic studies on this compound are not currently available. The following sections describe the established mechanisms of action for closely related thunberginols and dihydroisocoumarins, which provide a scientifically-grounded basis for predicting the potential mechanisms of this compound.

Anti-inflammatory Mechanisms of this compound

The anti-inflammatory potential of dihydroisocoumarins is a well-documented area of research. The likely mechanisms involve the modulation of key inflammatory pathways and mediators.